4-Methylbenzenesulfonic acid;4-prop-2-enoxyphenol
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Overview
Description
4-Methylbenzenesulfonic acid;4-prop-2-enoxyphenol is a compound that combines the properties of both 4-methylbenzenesulfonic acid and 4-prop-2-enoxyphenol. 4-Methylbenzenesulfonic acid, also known as p-toluenesulfonic acid, is a white crystalline solid that is widely used as a catalyst in organic synthesis. 4-prop-2-enoxyphenol, on the other hand, is a phenolic compound with an allyl ether group, which is known for its applications in polymer chemistry and as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
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4-Methylbenzenesulfonic Acid
Sulfonation of Toluene: The most common method for preparing 4-methylbenzenesulfonic acid involves the sulfonation of toluene using sulfur trioxide and fuming sulfuric acid.
Reaction Conditions: The reaction is exothermic and requires careful control of temperature and the addition rate of sulfur trioxide to prevent runaway reactions.
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4-prop-2-enoxyphenol
Industrial Production Methods
4-Methylbenzenesulfonic Acid: Industrial production involves continuous sulfonation processes using reactors designed to handle the exothermic nature of the reaction. The product is then purified by crystallization or distillation.
4-prop-2-enoxyphenol: Industrial production involves large-scale etherification reactions with optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
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4-Methylbenzenesulfonic Acid
Electrophilic Aromatic Substitution: Undergoes sulfonation, nitration, and halogenation reactions.
Acid-Base Reactions: Acts as a strong acid and can neutralize bases to form salts.
Dehydration Reactions: Can catalyze dehydration reactions in organic synthesis.
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4-prop-2-enoxyphenol
Oxidation: Can be oxidized to form quinones.
Substitution Reactions: Undergoes nucleophilic substitution reactions at the allyl ether group.
Polymerization: Can participate in polymerization reactions to form phenolic resins.
Common Reagents and Conditions
4-Methylbenzenesulfonic Acid: Common reagents include sulfur trioxide, fuming sulfuric acid, nitric acid, and halogens. Reactions are typically carried out under acidic conditions.
4-prop-2-enoxyphenol: Common reagents include allyl bromide, potassium carbonate, and oxidizing agents like potassium permanganate. Reactions are typically carried out under basic or neutral conditions.
Major Products Formed
4-Methylbenzenesulfonic Acid: Major products include sulfonated aromatic compounds, nitrated aromatic compounds, and halogenated aromatic compounds.
4-prop-2-enoxyphenol: Major products include quinones, substituted phenols, and phenolic resins.
Scientific Research Applications
Chemistry
4-Methylbenzenesulfonic Acid: Used as a catalyst in organic synthesis, particularly in esterification and dehydration reactions.
4-prop-2-enoxyphenol: Used as an intermediate in the synthesis of polymers and resins.
Biology
4-Methylbenzenesulfonic Acid: Used in the synthesis of pharmaceuticals and agrochemicals.
4-prop-2-enoxyphenol: Studied for its potential antioxidant properties.
Medicine
4-Methylbenzenesulfonic Acid: Used in the synthesis of active pharmaceutical ingredients (APIs).
4-prop-2-enoxyphenol: Investigated for its potential use in drug delivery systems.
Industry
4-Methylbenzenesulfonic Acid: Used in the production of detergents and surfactants.
4-prop-2-enoxyphenol: Used in the production of adhesives and coatings.
Mechanism of Action
4-Methylbenzenesulfonic Acid
Catalytic Activity: Acts as a strong acid catalyst, facilitating protonation and subsequent reaction of substrates.
Molecular Targets: Targets include hydroxyl and carboxyl groups in organic molecules, promoting esterification and dehydration reactions.
4-prop-2-enoxyphenol
Oxidation Mechanism: Undergoes oxidation to form quinones, which can participate in redox reactions.
Molecular Targets: Targets include phenolic hydroxyl groups and allyl ether groups, facilitating polymerization and substitution reactions.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonic Acid: Similar compounds include benzenesulfonic acid, toluenesulfonic acid, and methanesulfonic acid.
4-prop-2-enoxyphenol: Similar compounds include hydroquinone, catechol, and resorcinol.
Uniqueness
4-Methylbenzenesulfonic Acid: Unique due to its strong acidity and ability to act as a catalyst in a wide range of organic reactions.
4-prop-2-enoxyphenol: Unique due to its allyl ether group, which allows for versatile reactivity in polymerization and substitution reactions.
Properties
CAS No. |
157259-26-2 |
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Molecular Formula |
C16H18O5S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;4-prop-2-enoxyphenol |
InChI |
InChI=1S/C9H10O2.C7H8O3S/c1-2-7-11-9-5-3-8(10)4-6-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,10H,1,7H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
PBJXQPLRYFGVJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC1=CC=C(C=C1)O |
Origin of Product |
United States |
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